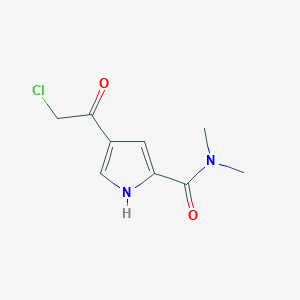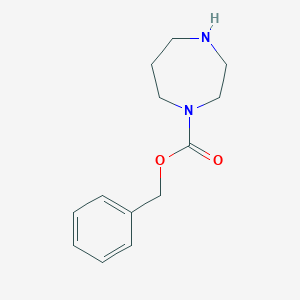
Benzyl 1,4-diazepane-1-carboxylate
Overview
Description
Benzyl 1,4-diazepane-1-carboxylate is a chemical compound involved in various synthetic and medicinal chemistry applications. Its structure and properties enable its use in the synthesis of various pharmaceutical and chemical intermediates.
Mechanism of Action
Target of Action
Benzyl 1,4-diazepane-1-carboxylate primarily targets bacterial cells . The compound has shown significant activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus, Bacillus Subtills, Bacillus megaterium, Escherichia coli, Pseudonymous, and Shigella sp. . The primary targets within these bacterial cells are the proteins L-amino acid deaminase from Proteus Vulgaris and LcpA ligase from Bacillus subtilis .
Mode of Action
The compound interacts with its targets by binding to the active sites of the target proteins . This interaction inhibits the normal function of these proteins, leading to a disruption in the bacterial cell’s normal processes . The compound’s mode of action is primarily bacteriostatic, inhibiting bacterial growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways associated with the target proteins. The inhibition of L-amino acid deaminase and LcpA ligase disrupts the normal metabolic processes of the bacterial cell, leading to cell death
Pharmacokinetics
The compound’s molecular structure suggests that it may be well-absorbed and distributed within the body
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation . By binding to and inhibiting the function of key bacterial proteins, the compound disrupts the normal metabolic processes of the bacterial cell, leading to cell death . This makes this compound a potential candidate for the development of new antimicrobial agents .
Biochemical Analysis
Biochemical Properties
Benzyl 1,4-diazepane-1-carboxylate is synthesized from the reaction of tert-butyl 1,4-diazepane-1-carboxylic, butyryl chloride, and varied aromatic aldehyde . The compound interacts with various biomolecules, including enzymes and proteins, in biochemical reactions .
Cellular Effects
Its derivatives have shown antimicrobial activity against both gram-positive and gram-negative bacteria .
Molecular Mechanism
Its derivatives have been shown to interact with proteins such as L-amino acid deaminase from Proteus Vulgaris and LcpA ligase from Bacillus subtilis .
Preparation Methods
Benzyl 1,4-diazepane-1-carboxylate can be synthesized through multiple methods, including intramolecular cyclization techniques and multicomponent reactions. For example, the compound has been synthesized through practical approaches for multikilogram production, demonstrating its utility in industrial applications. Additionally, a concise synthesis method under microwave irradiation has been developed, showing the versatility in synthesis approaches.
Chemical Reactions Analysis
Benzyl 1,4-diazepane-1-carboxylate is involved in various chemical reactions, including the formation of complex structures and pharmaceutical intermediates. The versatility in reactions, such as intramolecular cyclization and multicomponent reactions, underlines its importance in synthetic chemistry. Common reagents and conditions used in these reactions include silica gel column chromatography and microwave irradiation . Major products formed from these reactions include pharmaceutical intermediates and other complex structures.
Scientific Research Applications
Benzyl 1,4-diazepane-1-carboxylate has several scientific research applications.
Comparison with Similar Compounds
Benzyl 1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as derivatives of 1,4-diazepane. The uniqueness of this compound lies in its specific structure and properties, which enable its use in the synthesis of various pharmaceutical and chemical intermediates.
Properties
IUPAC Name |
benzyl 1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-9-4-7-14-8-10-15)17-11-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDQJVDEALOIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402703 | |
| Record name | Benzyl 1-homopiperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117009-97-9 | |
| Record name | Benzyl 1-homopiperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diazepane, N1-CBZ protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
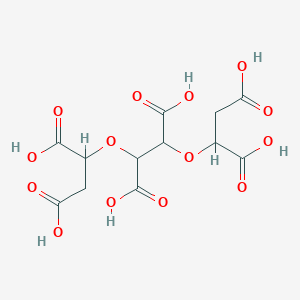
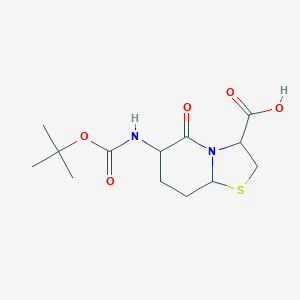
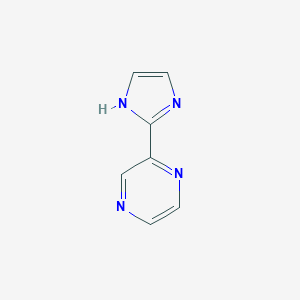
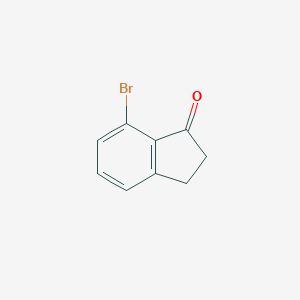

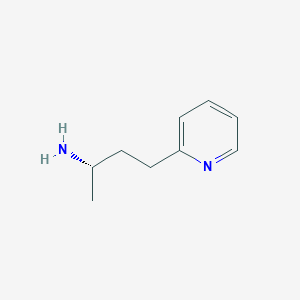
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
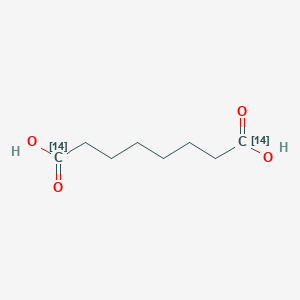
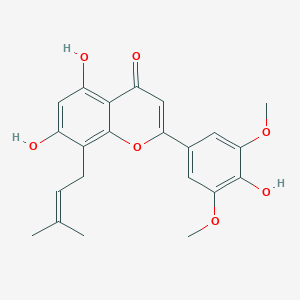

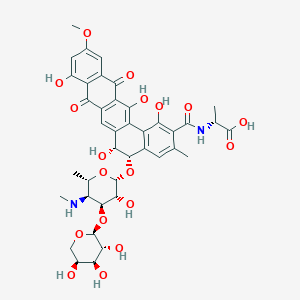
![2-butylbenzo[d]isothiazol-3(2H)-one](/img/structure/B39942.png)
